2-Phenyl-2-(1-piperidyl)acetonitrile hydrochloride
Overview
Description
2-Phenyl-2-(1-piperidyl)acetonitrile hydrochloride is a chemical compound with the CAS Number: 1354954-60-1 . It has a molecular weight of 236.74 . This compound is typically found in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is phenyl (2-piperidinyl)acetonitrile hydrochloride . The InChI code for this compound is 1S/C13H16N2.ClH/c14-10-12 (11-6-2-1-3-7-11)13-8-4-5-9-15-13;/h1-3,6-7,12-13,15H,4-5,8-9H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
- Complexes of 2-phenyl-4-(piperidyl-1)-pyrido[2,3-a]anthraquinone with transition metals were synthesized and characterized, showing different compositions based on the pH levels used during synthesis. These metal complexes offer insights into chemical bonding and molecular structures (Strashnova et al., 2007).
Reaction Pathways and Mechanisms
- The reaction of O-aryl thionocarbonates with 2-(1-benzyl-2-pyrrolidinyl and 2-piperidyl)ethyl in acetonitrile was studied, leading to the formation of compounds like 1-benzyl-4-phenoxyhexahydro-1H-azepine. This research aids in understanding the pyrolysis processes and reaction mechanisms of such compounds (Sakanoue et al., 1990).
Solvolysis Reactions
- The solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile/water mixtures was examined, highlighting the nucleophilic addition of water to a tertiary allylic carbocation. Such studies are crucial for understanding reaction dynamics in organic chemistry (Jia et al., 2002).
Photochemical Reactions
- Research on the photochemical decarboxylation of 2-phenyl- and 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid in acetonitrile demonstrates the transformation into corresponding thiazoles and benzonitriles. This contributes to the understanding of photochemical reaction pathways in organic compounds (Suzuki et al., 1976).
Electrochemical Studies
- The electrochemical oxidation of 2-phenyl-1,2-benzisothiazol-3(2H)-ones in acetonitrile was investigated, contributing to knowledge on the electrochemical behavior of such compounds and their oxidation products (Dakova et al., 1994).
Safety and Hazards
The compound has been classified under GHS07 . The hazard statements associated with this compound are H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-phenyl-2-piperidin-1-ylacetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15;/h1,3-4,7-8,13H,2,5-6,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSDKBUKNNEBFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C#N)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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